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Compound of Interest

Compound Name:
6-Methoxy-4-

methylnicotinaldehyde

Cat. No.: B047350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted peak assignments for the 13C Nuclear

Magnetic Resonance (NMR) spectrum of 6-Methoxy-4-methylnicotinaldehyde. The

assignments are based on the principle of substituent additivity, utilizing experimental data from

pyridine and its derivatives as a comparative baseline. This document is intended to serve as a

valuable resource for the characterization and verification of this and structurally related

compounds in research and development settings.

Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for 6-Methoxy-4-methylnicotinaldehyde are

summarized in Table 1. These values were estimated by applying substituent chemical shift

(SCS) effects, derived from monosubstituted pyridines, to the base chemical shifts of pyridine.
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Carbon Atom
Predicted Chemical Shift
(ppm)

Rationale for Assignment

C2 ~151

Significantly deshielded due to

the adjacent nitrogen and the

ortho aldehyde group.

C3 ~122

Influenced by the meta

methoxy and methyl groups,

and the ortho aldehyde group.

C4 ~149

Deshielded by the attached

methyl group and influenced

by the meta methoxy and

aldehyde groups.

C5 ~108
Shielded by the para methoxy

group.

C6 ~163

Strongly deshielded by the

directly attached electron-

donating methoxy group.

-CHO ~193
Characteristic chemical shift

for an aldehyde carbon.

-OCH3 ~54

Typical chemical shift for a

methoxy group attached to an

aromatic ring.

-CH3 ~18

Typical chemical shift for a

methyl group on an aromatic

ring.

Methodology
The prediction of the 13C NMR chemical shifts for 6-Methoxy-4-methylnicotinaldehyde was

performed using the following protocol:
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Baseline Data Collection: The experimental 13C NMR chemical shifts for pyridine were used

as the foundational data. The accepted values for pyridine in CDCl3 are approximately:

C2/C6 = 150 ppm, C3/C5 = 124 ppm, and C4 = 136 ppm.

Substituent Chemical Shift (SCS) Effect Analysis: SCS effects for methoxy, methyl, and

aldehyde groups at various positions on the pyridine ring were compiled from experimental

data of monosubstituted pyridines.

6-Methoxy group: A methoxy group at the C-6 position is expected to cause a significant

downfield shift (deshielding) at the ipso-carbon (C-6) and an upfield shift (shielding) at the

para-carbon (C-3). The ortho-carbon (C-5) will also experience shielding.

4-Methyl group: A methyl group at the C-4 position typically causes a downfield shift at the

ipso-carbon (C-4) and smaller shielding or deshielding effects at the other ring carbons.

3-Aldehyde group: An aldehyde group at the C-3 position is an electron-withdrawing

group, causing deshielding at the ipso-carbon (C-3) and the ortho-carbons (C-2 and C-4).

Additive Calculation: The individual SCS effects were additively applied to the base pyridine

chemical shifts to estimate the final chemical shifts for each carbon atom in 6-Methoxy-4-
methylnicotinaldehyde. Adjustments were made to account for potential non-additive

effects arising from the steric and electronic interactions between the three substituents.

The logical workflow for the peak assignment is illustrated in the following diagram:
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Logical Workflow for 13C NMR Peak Assignment

Data Acquisition

Analysis

Output

Pyridine 13C NMR Data

Apply Additivity Principle
(Pyridine + SCS Effects)

Substituent Chemical Shift (SCS) Data
(Methoxy, Methyl, Aldehyde)

Consider Steric and Electronic Interactions

Predicted 13C NMR Peak Assignments for
6-Methoxy-4-methylnicotinaldehyde

Click to download full resolution via product page

Caption: Workflow for predicting 13C NMR peak assignments.

Comparative Analysis with Related Structures
To further validate the predicted assignments, a comparison with the experimental 13C NMR

data of structurally related pyridine derivatives is essential.
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Compoun
d

C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) C6 (ppm)

Substitue
nt
Carbons
(ppm)

Pyridine 150.2 123.9 136.1 123.9 150.2 -

4-

Methylpyrid

ine

149.6 124.5 147.2 124.5 149.6 -CH3: 21.2

2-

Methoxypy

ridine

164.2 111.3 138.4 116.8 147.1
-OCH3:

53.2

3-

Pyridinecar

boxaldehy

de

153.5 131.0 135.5 124.0 151.1
-CHO:

192.5

6-Methoxy-

4-

methylnicot

inaldehyde

(Predicted)

~151 ~122 ~149 ~108 ~163

-CHO:

~193, -

OCH3:

~54, -CH3:

~18

The comparison highlights the expected trends. For instance, the C-6 in the target molecule is

predicted to be significantly downfield due to the methoxy group, a trend also observed in 2-

methoxypyridine (for C-2). Similarly, the presence of the methyl group at C-4 is expected to

deshield this position, as seen in 4-methylpyridine. The aldehyde group's influence is also

factored in, generally causing a deshielding of adjacent carbons.

The relationship between the substituents and their effect on the pyridine ring carbons is

visualized below:

Caption: Influence of substituents on carbon chemical shifts.

This guide provides a robust framework for the initial assignment of the 13C NMR spectrum of

6-Methoxy-4-methylnicotinaldehyde. Experimental verification is recommended for definitive
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assignments.

To cite this document: BenchChem. [13C NMR Peak Assignments for 6-Methoxy-4-
methylnicotinaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b047350#13c-nmr-peak-assignments-for-6-
methoxy-4-methylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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